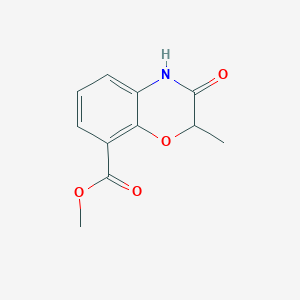

methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Overview

Description

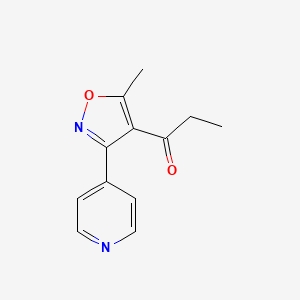

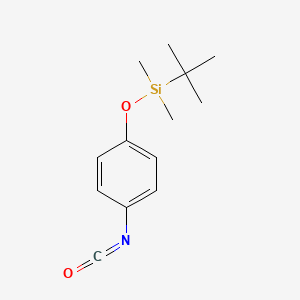

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (M2M3ODHBBC) is an organic compound used in scientific research. It is a cyclic compound with a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol. It is a white, crystalline powder with a melting point of 131-133°C. M2M3ODHBBC is used in a wide range of laboratory experiments, as it is a highly versatile compound with a variety of applications.

Scientific Research Applications

Receptor Interaction and Biological Activity

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate and its derivatives have been studied extensively for their biological activities, especially regarding their interaction with receptors and their biological consequences:

Serotonin Receptor Antagonists : A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, closely related to the compound , have been synthesized and evaluated for their antagonistic activities on serotonin-3 (5HT3) receptors. These compounds showed potential as long-lasting serotonin-3 receptor antagonists, indicating their utility in medical applications such as treatment for nausea or as an antiemetic agent (Kuroita et al., 1996).

Metabolism Studies : In the context of studying the metabolism of ofloxacin, a fluoroquinolone antibiotic, derivatives of 1,4-benzoxazine (like the compound of interest) were identified as metabolites in excreta of rats, dogs, and monkeys. This shows the relevance of such compounds in pharmacokinetic studies and understanding drug metabolism (Sudo et al., 1986).

Antihypertensive Agents : Some derivatives of 1,4-benzoxazine have been studied for their cardiovascular effects as potential antihypertensive agents. It was found that certain modifications to the molecule resulted in compounds with significant activity on mean arterial blood pressure and heart rate in spontaneously hypertensive rats, indicating the potential therapeutic application of these compounds in treating hypertension (Touzeau et al., 2003).

Neuroprotective Agents : Certain 1,4-benzoxazine derivatives have been synthesized and evaluated for their neuroprotective activity. These derivatives demonstrated efficacy in protecting against brain lesions in mouse models, suggesting their potential utility in treating neurodegenerative diseases or conditions such as cerebral palsy (Largeron et al., 2001).

Pharmacokinetics of Drug Conjugates : A comparative study of the pharmacokinetics of levofloxacin and triazavirine, as well as their conjugate with a 1,4-benzoxazine derivative, showed that the conjugate had higher relative bioavailability and a lower rate of elimination compared to the individual drugs. This indicates the potential of 1,4-benzoxazine derivatives in improving drug efficacy and optimizing dosage and frequency (Blazhennikova et al., 2015).

Potassium Channel Activators : A series of 1,4-benzoxazine derivatives demonstrated strong potassium channel-activating effects. These findings indicate the potential of these compounds in developing new therapeutic agents, particularly in the treatment of conditions such as hypertension (Matsumoto et al., 1996).

Properties

IUPAC Name |

methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-10(13)12-8-5-3-4-7(9(8)16-6)11(14)15-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGQICZQCCFCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)

acetate](/img/structure/B1393626.png)

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)

![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)

![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)

![1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393645.png)